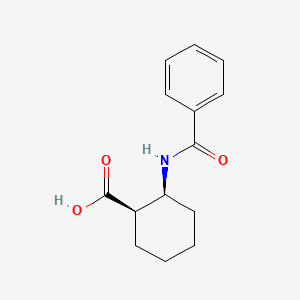
(R)-3-(p-Nitrophenyl)-β-Alanin
Übersicht
Beschreibung
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-amino-3-(4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-3-(4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ELISA-Anwendungen
Diese Verbindung wird häufig als Substrat zum Nachweis von alkalischer Phosphatase in ELISA-Anwendungen (Enzyme-Linked Immunosorbent Assay) verwendet . Bei Reaktion von alkalischer Phosphatase mit dieser Verbindung entsteht ein gelbes, wasserlösliches Reaktionsprodukt . Dieses Reaktionsprodukt absorbiert Licht bei 405 nm .
Proteinanalysen & -bestimmungen
Die Verbindung wird auch in Proteinanalysen und -bestimmungen verwendet . Sie ist ein Schlüsselbestandteil beim Nachweis und der Messung spezifischer Proteine in komplexen Proben .
Immunoassay-Reagenzien und -Kits
Diese Verbindung wird bei der Herstellung von Immunoassay-Reagenzien und -Kits verwendet . Diese Kits dienen dem Nachweis und der Quantifizierung spezifischer Substanzen in einer Vielzahl von Proben .
Kolorimetrischer Nachweis
Die Verbindung wird für den kolorimetrischen Nachweis in verschiedenen wissenschaftlichen Anwendungen verwendet . Bei Reaktion mit alkalischer Phosphatase entsteht ein gelbes, wasserlösliches Produkt, das Licht bei 405 nm absorbiert . Diese Eigenschaft macht sie in kolorimetrischen Assays nützlich .
Substrat für alkalische Phosphatase
Diese Verbindung dient als einkomponentiges Substrat für alkalische Phosphatase (AP) . Sie entwickelt bei Reaktion mit AP eine gelbe Farbe in Lösung .
Sicherer in der Anwendung
Die Verbindung enthält ein quecksilber- und azidfreies Konservierungsmittel, wodurch sie sicherer in der Anwendung ist .
Wirkmechanismus
Target of Action
Similar compounds such as p-nitrophenyl phosphate are known to interact with enzymes like alkaline phosphatase .
Mode of Action
For instance, p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, resulting in the release of p-nitrophenol .
Biochemical Pathways
P-nitrophenyl compounds are often used as substrates in enzymatic reactions, suggesting that this compound may participate in similar biochemical pathways .
Biochemische Analyse
Biochemical Properties
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. The interactions with specific enzymes and cofactors can influence the overall metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects in the appropriate cellular context, influencing processes such as metabolism, gene expression, and cellular signaling .
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362530 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-99-6 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
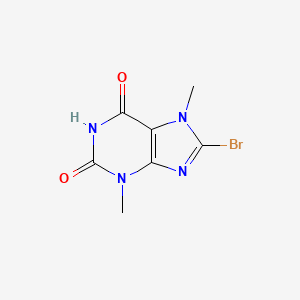
![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
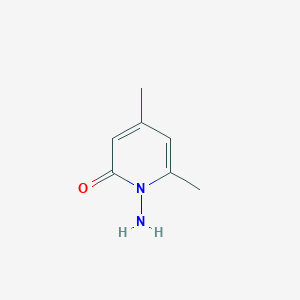
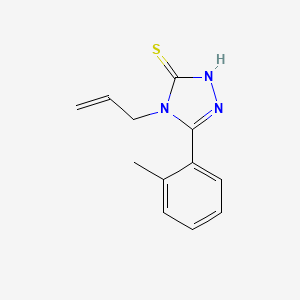
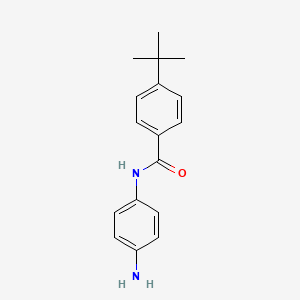
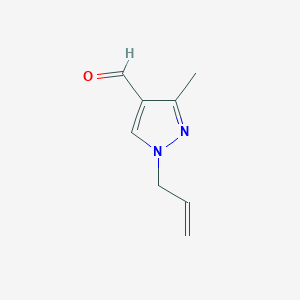
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

